3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide
CAS No.: 52657-30-4
Cat. No.: VC18415728
Molecular Formula: C8H19N3O
Molecular Weight: 173.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52657-30-4 |
|---|---|
| Molecular Formula | C8H19N3O |
| Molecular Weight | 173.26 g/mol |
| IUPAC Name | 3-(dimethylamino)-N-[(dimethylamino)methyl]propanamide |
| Standard InChI | InChI=1S/C8H19N3O/c1-10(2)6-5-8(12)9-7-11(3)4/h5-7H2,1-4H3,(H,9,12) |
| Standard InChI Key | OCKMRLVOECMKCY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCC(=O)NCN(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide features a propionamide backbone substituted with two dimethylamino groups: one at the β-position of the carbonyl and another on the nitrogen atom of the amide moiety. The IUPAC name, 3-(dimethylamino)-N-[(dimethylamino)methyl]propanamide, reflects this arrangement . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 52657-30-4 | |
| Molecular Formula | C₈H₁₉N₃O | |
| Molecular Weight | 173.26 g/mol | |
| SMILES | CN(C)CCC(=O)NCN(C)C | |
| InChI Key | OCKMRLVOECMKCY-UHFFFAOYSA-N |
The compound’s structure was confirmed via spectral analysis, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, though specific spectral data remain unpublished .
Physicochemical Properties
Limited experimental data exist for this compound, but inferences can be drawn from structural analogs:
-
Solubility: Expected to be soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) due to the amide and tertiary amine functionalities .
-
Stability: Likely stable under ambient conditions but may hydrolyze under strongly acidic or alkaline environments due to the amide bond .
-
Boiling Point: Estimated >200°C based on molecular weight and hydrogen-bonding capacity .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide are documented, analogous compounds suggest two plausible pathways:
Amide Alkylation
Reaction of 3-(dimethylamino)propionic acid with N,N-dimethylaminomethylamine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide). This method mirrors the synthesis of N-substituted acrylamides .
Michael Addition
A patented approach for similar compounds involves reacting acrylamide derivatives with dimethylamino alcohols in the presence of alkali catalysts . For example, 3-dimethylamino-1-propanol derivatized via alcohol functionalization could yield the target compound .
Optimization Challenges
Key challenges include:
-
Byproduct Formation: Competing Michael addition reactions may generate undesired propionate esters, necessitating catalysts like stannous dimethoxide to improve selectivity .
-
Yield Limitations: Pilot-scale data are absent, but bench-scale yields for analogs rarely exceed 60–70% due to steric hindrance from dimethylamino groups .
Analytical Characterization
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 210–230 nm) is recommended for purity analysis. Mobile phases typically comprise acetonitrile/water mixtures with 0.1% trifluoroacetic acid to suppress amine protonation.
Spectroscopic Techniques
-
NMR: Predicted signals include:
-
Mass Spectrometry: Electron ionization (EI-MS) should show a molecular ion peak at m/z 173.26 .
Research Gaps and Future Directions
Critical Knowledge Deficits
-
Toxicological Data: No studies evaluate acute toxicity, ecotoxicity, or biodegradability.
-
Process Scalability: Existing synthetic methods are lab-scale; industrial-scale optimization is unexplored.
Recommended Studies
-
Structure-Activity Relationships: Modifying the alkyl chain length or substituting dimethylamino groups with other amines.
-
Application Trials: Testing efficacy as a flocculant in high-turbidity water or as a polymer additive.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume